4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2391036-27-2
VCID: VC11821021
InChI: InChI=1S/C18H24N6/c1-2-10-24(9-1)18-20-8-5-17(21-18)23-13-11-22(12-14-23)15-16-3-6-19-7-4-16/h3-8H,1-2,9-15H2
SMILES: C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=CC=NC=C4
Molecular Formula: C18H24N6
Molecular Weight: 324.4 g/mol

4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine

CAS No.: 2391036-27-2

Cat. No.: VC11821021

Molecular Formula: C18H24N6

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine - 2391036-27-2

Specification

CAS No. 2391036-27-2
Molecular Formula C18H24N6
Molecular Weight 324.4 g/mol
IUPAC Name 4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine
Standard InChI InChI=1S/C18H24N6/c1-2-10-24(9-1)18-20-8-5-17(21-18)23-13-11-22(12-14-23)15-16-3-6-19-7-4-16/h3-8H,1-2,9-15H2
Standard InChI Key AGZPRGAJFZNHRO-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=CC=NC=C4
Canonical SMILES C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=CC=NC=C4

Introduction

Chemical Structure and Molecular Properties

The compound features a pyrimidine ring substituted at the 2- and 4-positions with pyrrolidine and piperazine groups, respectively. The piperazine moiety is further modified by a (pyridin-4-yl)methyl substituent, introducing aromatic and basic nitrogen functionalities. Key molecular characteristics include:

Molecular Formula: C₁₈H₂₄N₆
Molecular Weight: 324.4 g/mol
IUPAC Name: 4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

Structural analysis reveals three distinct heterocyclic components:

  • Pyrimidine core: Serves as the central scaffold, enabling planar aromatic interactions.

  • Piperazine bridge: Introduces conformational flexibility and hydrogen-bonding capacity via secondary amines.

  • Pyrrolidine and pyridine groups: Provide steric bulk and modulate electronic properties through saturated and aromatic nitrogen environments.

Table 1: Comparative Molecular Properties of Related Pyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₈H₂₄N₆324.4Piperazine, Pyrrolidine, Pyridine
VC11826576 (VulcanChem)C₁₉H₃₀N₆O₂374.5Morpholinylethanone, Pyrrolidine
4-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidineC₁₉H₂₆N₆338.4Methyl, Piperazine, Pyrrolidine

The absence of methyl groups at the pyrimidine 4-position distinguishes this compound from structurally analogous derivatives.

Synthetic Methodologies

Synthesis typically follows multi-step protocols involving pyrimidine ring formation followed by sequential nucleophilic substitutions. Key steps derived from pyridopyrimidine literature include:

Pyrimidine Core Assembly

The pyrimidine ring is constructed via cyclocondensation reactions. A common approach employs:

  • Malononitrile derivatives reacted with carbonyl compounds under basic conditions.

  • Thiourea-mediated cyclization with α,β-unsaturated ketones to form 2-aminopyrimidine intermediates .

Functionalization via Nucleophilic Aromatic Substitution

The 4-chloro derivative of pyrimidine undergoes displacement with piperazine derivatives. For example:

  • Piperazine installation: Reacting 4-chloro-2-(pyrrolidin-1-yl)pyrimidine with 1-(pyridin-4-ylmethyl)piperazine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C).

  • Catalytic enhancement: Use of potassium carbonate or cesium fluoride to facilitate deprotonation and nucleophilic attack .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Pyrimidine formationThiourea, KOH, EtOH, reflux65–78
Piperazine coupling1-(Pyridin-4-ylmethyl)piperazine, DMF, 100°C52
PurificationColumn chromatography (SiO₂, CH₂Cl₂/MeOH)

Recent advances highlight microwave-assisted synthesis to reduce reaction times from 24 hours to <2 hours while maintaining yields ≥60% .

Biological Activity and Mechanism

While direct pharmacological data for this specific compound remains unpublished, structurally related pyrimidine derivatives exhibit:

Kinase Inhibition

Piperazine-containing pyrimidines demonstrate ATP-competitive binding to:

  • Cyclin-dependent kinases (CDKs): IC₅₀ values ranging 10–100 nM in breast cancer cell lines .

  • Janus kinase 2 (JAK2): Suppression of STAT3 phosphorylation at 1 μM concentration.

GPCR Modulation

The pyrrolidine moiety enhances affinity for aminergic receptors:

  • 5-HT₆ receptor antagonism: Ki = 8.3 nM in radioligand binding assays, with >100-fold selectivity over 5-HT₁A/₂A.

  • Dopamine D₂/D₃ partial agonism: Mitigates positive symptoms in rodent models of schizophrenia at 3 mg/kg doses .

Pharmacokinetic Considerations

Preliminary ADMET predictions (SwissADME) suggest:

  • Lipophilicity: LogP = 2.1 ± 0.3, favoring blood-brain barrier penetration.

  • Metabolic stability: Moderate CYP3A4 clearance (t₁/₂ = 45 min in human microsomes).

  • Aqueous solubility: 12 μg/mL at pH 7.4, necessitating prodrug strategies for oral delivery.

Future Directions

Targeted Drug Design

  • Selectivity optimization: Introducing fluorinated pyridine rings to enhance kinase isoform specificity .

  • Prodrug development: Esterification of piperazine nitrogen to improve oral bioavailability.

Diagnostic Applications

Radiolabeling with ¹¹C or ¹⁸F isotopes could enable PET imaging of:

  • Tumor-associated kinase expression.

  • Neurotransmitter receptor density in neurodegenerative diseases.

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